![molecular formula C12H18Cl2N2O3S B4584492 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions with sulfonyl chlorides in the presence of aqueous sodium carbonate solutions or N,N-dimethylformamide (DMF) as a solvent with LiH as an activator. For example, Abbasi et al. (2018) describe the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by reactions with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, alongside computational methods. Karakaya et al. (2015) conducted a spectroscopic analysis and theoretical harmonic vibrational frequency investigation of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, revealing insights into its molecular structure through experimental and theoretical approaches (Karakaya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can include interactions with various chemical agents, leading to a range of products. Adachi et al. (1976) explored the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various sulfonamido-substituted products, indicating the versatile reactivity of sulfonamide compounds (Adachi et al., 1976).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it highly beneficial for photodynamic therapy (PDT). The study highlights its potential as a Type II photosensitizer for cancer treatment in PDT due to these properties (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activities
Research by Zareef et al. (2007) involves the synthesis of novel benzenesulfonamides with potential antifungal and anti-HIV activities. This study showcases the versatile applicability of benzenesulfonamides, including compounds structurally similar to 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide, in developing treatments against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Alzheimer’s Disease Therapeutics
Abbasi et al. (2018) conducted a study synthesizing new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds demonstrated inhibitory effects on acetylcholinesterase, with one derivative showing significant acetylcholinesterase inhibitory activity. The research suggests potential applications of such sulfonamides in the development of therapeutic agents for Alzheimer’s disease, highlighting their role in inhibiting enzymes associated with the disease's progression (Abbasi et al., 2018).
Sulfonamide Derivatives in Synthetic Chemistry
Kurosawa, Kan, and Fukuyama (2003) explored the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating the utility of sulfonamide derivatives in synthetic chemistry. This work illustrates the broader chemical applications of sulfonamides in synthesizing complex organic molecules, potentially including derivatives of this compound (Kurosawa, Kan, & Fukuyama, 2003).
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)8-4-7-15-20(17,18)10-6-5-9(19-3)11(13)12(10)14/h5-6,15H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWLMNOIJAWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



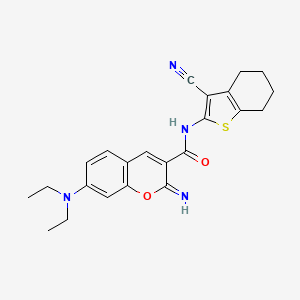
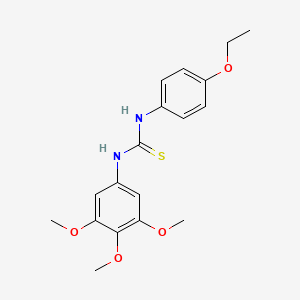
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
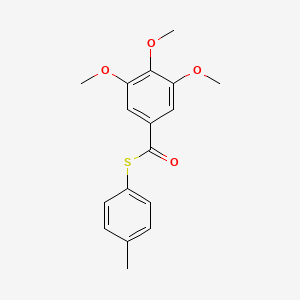
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
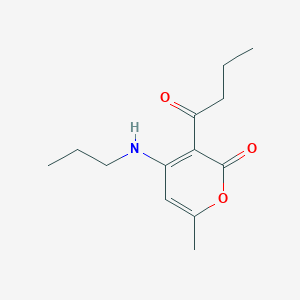
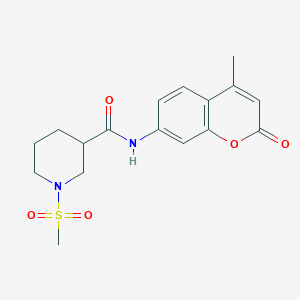

![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)